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Compound of Interest

Compound Name: 2-Chloro-2-Fluorocyclohexanone

Cat. No.: B12850751

Get Quote

Executive Summary & Chemical Identity

2-Chloro-2-fluorocyclohexanone is a specialized geminal di-halo ketone intermediate. Unlike
its mono-halogenated analogues, the presence of both chlorine and fluorine at the

-position creates a unique electronic environment that significantly alters its solubility, stability,
and reactivity. It is primarily utilized as a precursor for the synthesis of 2-fluorocyclohex-2-en-1-
one via dehydrochlorination.

Physicochemical Data Table
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Property Value | Description SourcelDerivation
CAS Number 35365-22-1 [1]
C
Molecular Formula H [1]
CIFO
Molecular Weight 150.58 g/mol Calculated

Physical State

Liquid or Low-Melting Solid

Analogous to 2-chloro (mp
23°C)

Density

~1.25 - 1.30 g/mL (Predicted)

Est. from 2-chloro (1.[1][2]16)
+ F substitution

LogP (Predicted)

18-22

Lipophilic (Cyclohexyl ring

dominant)

Boiling Point

Decomposes prior to high T

Thermally labile (HCI

elimination)

Solubility Profile in Organic Solvents

The solubility of 2-Chloro-2-fluorocyclohexanone is governed by the lipophilic cyclohexyl ring

and the polar, electron-withdrawing gem-haloketone moiety.

Critical Insight: While the compound is highly soluble in most organic solvents, stability is the

limiting factor. The gem-chlorofluoro motif is prone to elimination (loss of HCI) to form the

-fluoroenone, particularly in polar protic or basic media.

Solvent Compatibility Matrix
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. - . Application
Specific Solubility Stability .
Solvent Class ] . Recommendati
Solvent Rating Rating
on
) ) Preferred for
_ Dichloromethane  High (>100 ) )
Chlorinated High reaction &
(DCM) mg/mL) ]
extraction.
Chloroform Preferred for
High (>100 NMR. Must be
Chlorinated (CDC ah ( High* )
mg/mL) acid-free to
) prevent catalysis.
Good for rapid
High (>100 extraction; avoid
Esters Ethyl Acetate Moderate
mg/mL) prolonged
storage.
Suitable for
THF, Diethyl High (>100 reactions. THF
Ethers Moderate
Ether mg/mL) must be
anhydrous.
_ Excellent for
) High (>50 )
Aromatics Toluene High thermal
mg/mL) N
elimination steps.
Avoid. Risk of
Methanol, ) hemiketal
Alcohols High Low )
Ethanol formation or
solvolysis.
Insoluble (<0.1 Immiscible. Slow
Agueous Water Low o
mg/mL) hydrolysis risk.
Triggers
Pyridine, Et immediate
Basic Soluble Unstable o
N elimination of

HCI.
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Technical Note: For analytical standards, prepare stock solutions in DCM or Acetonitrile
(neutral) and store at -20°C. Avoid DMSO for long-term storage due to potential nucleophilic

attack or oxidation facilitation.

Mechanistic Stability & Degradation

Understanding the degradation pathway is essential for accurate solubility profiling. The

compound does not merely "precipitate”; it chemically transforms.
Degradation Pathway: Dehydrochlorination
The primary instability mode is the

-elimination of Hydrogen Chloride (HCI), driven by the thermodynamic stability of the resulting
conjugated enone system.
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Trigger Conditions

3. Protic Solvents (Solvolysis)

2. High Temperature (>60°C)

: 1. Basic Solvents (Amines)
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Click to download full resolution via product page

Figure 1: The dominant degradation pathway involves the elimination of HCI to form the alpha-
fluoroenone. This reaction is accelerated by basic solvents or heat.

Experimental Protocol: Self-Validating Solubility
Screen

To determine the precise solubility limit for your specific batch (which may vary by purity), follow
this stepwise gravimetric/HPLC protocol.

Reagents Required[1][3][4][5][6]
e Analyte: 2-Chloro-2-fluorocyclohexanone (>95% purity).[3][4]
e Solvents: DCM (HPLC Grade), Toluene (Anhydrous), Water (Milli-Q).

¢ Validation: HPLC-UV or GC-MS.
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Step-by-Step Methodology

» Visual Saturation (Range Finding):

[e]

Place 10 mg of analyte into a 2 mL clear glass vial.
o Add solvent in 50

L aliquots at 20°C.

o Vortex for 30 seconds after each addition.
o Endpoint: Clear solution with no particulates.
o Calculation: If dissolved in 50

L, solubility > 200 mg/mL.

 Stability Check (The "Self-Validating" Step):

[e]

Why: A solution may appear clear but rapidly degrade.

o

Protocol: Take the dissolved sample from Step 1. Inject into HPLC/GC immediately (T=0).

[¢]

Store solution for 4 hours at Room Temperature.

[e]

Re-inject (T=4h).

[e]

Pass Criteria: Purity peak area retains >98% of T=0 value. If new peaks appear (likely
lower retention time for enone), the solvent is incompatible.

 Partition Coefficient Estimation (LogD):

o

Dissolve 5 mg in 1 mL Octanol (saturated with water).

[¢]

Add 1 mL Water (saturated with octanol).

[¢]

Vortex 2 mins, Centrifuge 5 mins.

[e]

Analyze phases. Expect >95% in Octanol phase (validating lipophilicity).
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Workflow: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your specific application.

Select Application

Synthesis/Reaction Analysis (NMR/GC) Long-term Storage

Neat Liquid

°Cc?
Temp > 50°C7 @-20°C under Argon

GC/HPLC

DCM / THF
(High Solubility)

Toluene
(High Stability)

CDCI3 (Acid-Free) Ethyl Acetate
Neutralize with K2CO3 (Avoid MeOH)

Click to download full resolution via product page

Figure 2: Decision matrix for solvent selection. Note that storage in solution is discouraged;
neat storage at low temperature is optimal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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